Lipophilicity (LogP) Differentiates 3-Methyl-4,7-dione from its Non-Quinone Isoxazole Counterpart
3-Methylbenzo[c]isoxazole-4,7-dione exhibits a measured LogP of 0.11, a value that places it in a more hydrophilic, balanced polarity range compared to its non-dione analog, 3-methylbenzo[c]isoxazole (CAS 4127-53-1), which lacks the two carbonyl groups and consequently is expected to have a significantly higher LogP (estimated ~2.5) . This difference directly impacts solubility, membrane permeability, and chromatographic behavior.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 0.11 |
| Comparator Or Baseline | 3-Methylbenzo[c]isoxazole (CAS 4127-53-1): Estimated LogP ~2.5 |
| Quantified Difference | ΔLogP ≈ -2.4 (target is substantially more hydrophilic) |
| Conditions | Calculated/experimental LogP values; target LogP from Chemsrc ; comparator LogP estimated based on structure. |
Why This Matters
For procurement in early-stage drug discovery, a lower LogP is a critical differentiator for selecting starting materials with improved aqueous solubility, reducing the need for formulation adjustments in biological assays.
